

"2-(methylamino)-N-propylacetamide" storage and handling best practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(methylamino)-N-
propylacetamide

Cat. No.: B2394039

[Get Quote](#)

Technical Support Center: 2-(methylamino)-N-propylacetamide

This guide provides best practices for the storage, handling, and troubleshooting of **2-(methylamino)-N-propylacetamide** (CAS No. 901273-19-6) for research and development applications. Given that detailed stability data for this specific molecule is not extensively published, the following recommendations are based on its chemical structure (a secondary amine and an N-substituted acetamide) and established best practices for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of **2-(methylamino)-N-propylacetamide**?

A1: This compound is a secondary amine and an N-substituted acetamide. Key properties gathered from chemical suppliers are summarized below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Molecular Formula	C ₆ H ₁₄ N ₂ O	[1]
Molecular Weight	130.19 g/mol	[1] [3]
Predicted Boiling Point	256.2 ± 23.0 °C	[2]
Predicted Density	0.914 ± 0.06 g/cm ³	[2]
Purity (Typical)	≥95-97%	[1] [4]
Hazard Class	Irritant	[2]

Q2: What are the ideal storage conditions for 2-(methylamino)-N-propylacetamide?

A2: To ensure long-term stability and prevent degradation, the compound should be stored with careful control of temperature, atmosphere, and moisture. Amines can be sensitive to air and moisture, and amides can be susceptible to hydrolysis.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Recommended Condition	Rationale
Temperature	2°C to 8°C (Refrigerated)	Slows potential degradation pathways. While room temperature storage is suggested by some vendors, refrigeration is a safer general practice for amines to maintain long-term stability. [2] [8]
Atmosphere	Under an inert gas (e.g., Argon, Nitrogen)	Protects against air oxidation, a common degradation pathway for amines. [6] [8]
Container	Tightly sealed, amber glass or HDPE bottle	Prevents exposure to moisture and light. Amines are often hygroscopic. [7] [9]
Environment	Dry, well-ventilated, and cool place	Minimizes moisture absorption and ensures a safe storage environment. [7] [9]

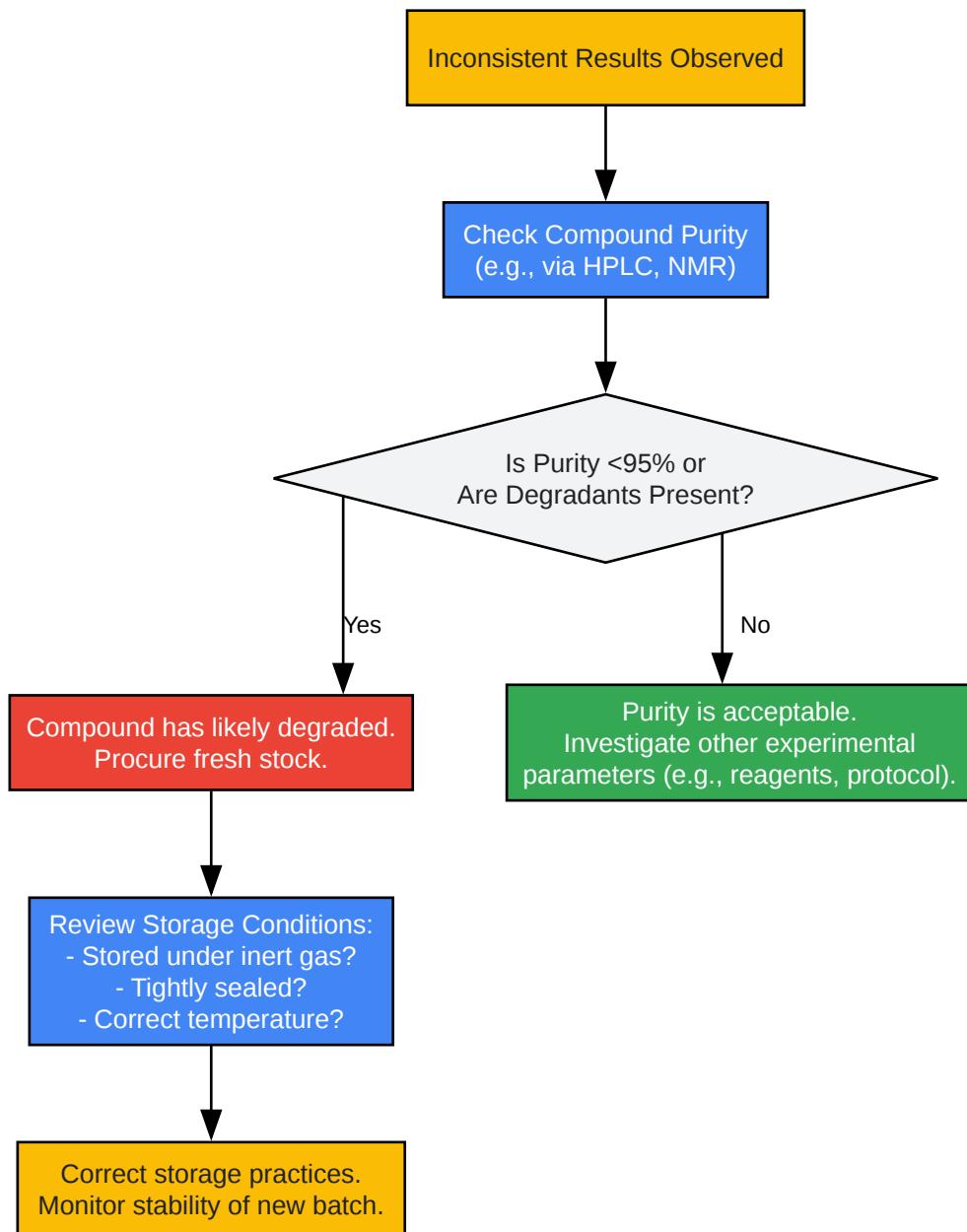
Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: Standard laboratory PPE is required. This includes:

- Eye Protection: Chemical safety goggles or a face shield.[9][10]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Check glove compatibility and breakthrough times.[5]
- Body Protection: A laboratory coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[9]

Q4: What materials or chemicals are incompatible with **2-(methylamino)-N-propylacetamide**?

A4: To prevent hazardous reactions, avoid contact with the following:


- Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[5]
- Strong Acids: Can cause violent reactions.[5]
- Sources of Ignition: Keep away from heat, sparks, and open flames.[5][11]
- Nitrites: Secondary amines can form N-nitroso derivatives in the presence of nitrous acid or nitrite salts. This is a critical consideration during stability studies where humidity might be controlled by saturated salt solutions.[12]

Troubleshooting Guide

This section addresses common issues that may arise during experimentation.

Issue 1: Inconsistent or non-reproducible experimental results.

This could be due to compound degradation. Follow this diagnostic workflow.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: The compound has changed in appearance (e.g., color change, clumping).

A change in physical appearance often indicates degradation or moisture absorption.

- Possible Cause A: Oxidation. Many amines are susceptible to air oxidation, which can cause discoloration (often turning yellow or brown).

- Solution: Discard the affected batch. For future use, ensure the compound is stored under an inert atmosphere and containers are purged with nitrogen or argon before sealing.[6]
- Possible Cause B: Moisture Absorption. Amides and amines can be hygroscopic or deliquescent, leading to clumping or appearing wet.[7][13]
 - Solution: Handle the compound in a glove box or a controlled-humidity environment if possible. Store in a desiccator. If the material is compromised, it is best to use a fresh batch for sensitive experiments.

Issue 3: Poor solubility in a previously used solvent system.

This may indicate the formation of insoluble degradation products or salt formation from exposure to acidic vapors in the lab environment.

- Solution: Confirm the identity and purity of the material using an analytical technique like HPLC or LC-MS. If degradation is confirmed, obtain a new lot of the compound. Ensure solvent stocks are pure and anhydrous where required.

Experimental Protocols

Protocol: General Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to check the purity of **2-(methylamino)-N-propylacetamide** and identify potential degradation products. Note: This is a starting point and may require optimization.

- Preparation of Standard Solution:
 - Accurately weigh ~5 mg of the compound.
 - Dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1 mg/mL.
 - Serially dilute to create calibration standards if quantitative analysis is needed.
- HPLC System and Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
- Analysis:
 - Inject the prepared sample solution.
 - Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
 - The appearance of new, smaller peaks compared to a reference sample indicates the presence of impurities or degradation products.

Visualized Workflows

[Click to download full resolution via product page](#)

Caption: Recommended workflow for handling **2-(methylamino)-N-propylacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-(methylamino)-N-propylacetamide | 901273-19-6 [amp.chemicalbook.com]
- 3. 2-(methylamino)-N-propylacetamide | C6H14N2O | CID 2103997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. inis.iaea.org [inis.iaea.org]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. aaronchem.com [aaronchem.com]
- 11. aksci.com [aksci.com]
- 12. researchgate.net [researchgate.net]
- 13. flinnsci.com [flinnsci.com]
- To cite this document: BenchChem. ["2-(methylamino)-N-propylacetamide" storage and handling best practices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2394039#2-methylamino-n-propylacetamide-storage-and-handling-best-practices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com